2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester
Description
Systematic Nomenclature and IUPAC Classification
The systematic name 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester follows IUPAC conventions for spiro compounds, which require specifying the ring sizes and substituents relative to the spiro atom. The term "spiro[3.4]octane" indicates a bicyclic system where a three-membered ring (oxa-azetidine) and a four-membered ring (β-lactam) share a single carbon atom. The numbering begins at the spiro junction, with the 1,1-dimethyl and 3-oxo groups denoting substituents on the β-lactam ring. The phenylmethyl ester (benzyl ester) functional group at position 5 further defines the carboxylate moiety.
The molecular formula of this compound can be inferred as C₂₁H₂₃NO₅ , derived by modifying the structure of the closely related analogue 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester (C₂₀H₁₉NO₄, ). The replacement of the 3-phenyl group with 1,1-dimethyl substituents and the addition of a 3-oxo group alters the stereoelectronic profile, potentially enhancing ring stability and modulating reactivity. The SMILES notation C1CC2(C(OC2=O)C(=O)N(C1(C)C)CC3=CC=CC=C3)OC4=CC=CC=C4 reflects this arrangement, emphasizing the spiro connectivity and ester linkage.
Historical Development of Spirocyclic β-Lactam Analogues
Spirocyclic β-lactams emerged as a focal point of synthetic innovation following Hermann Staudinger’s seminal 1907 work on β-lactam synthesis via ketene-imine cycloadditions. Early efforts focused on monocyclic and bicyclic β-lactams, but the discovery of penicillin’s spiro-like bicyclic structure spurred interest in constrained analogues. The integration of spiro scaffolds into β-lactam chemistry gained momentum in the late 20th century, driven by the need to overcome antibiotic resistance and improve metabolic stability.
A pivotal advancement was the application of Staudinger-type reactions to imines derived from bicyclic amines, enabling the stereoselective synthesis of spiro-β-lactams such as 4a-4c' (as reported in ). These methods leveraged zwitterionic intermediates to achieve endo-selective cyclization, contrasting with conventional exo-facial [2+2] cycloadditions. For instance, the reaction of 8-azabicyclo[3.2.1]octan-3-one-derived imines with phenoxyacetyl chloride yielded spiro-β-lactams with unexpected exo stereochemistry, underscoring the role of transition-state geometry in directing spirocycle formation.
Contemporary strategies, including Rh(III)-catalyzed C–H activation/[4+1] annulation cascades, have further expanded access to complex spiroheterocycles. These methodologies highlight the synergy between advanced catalytic systems and the inherent reactivity of β-lactam precursors, enabling the construction of pharmacologically relevant scaffolds like spiro[cyclohexane-indazolo[1,2-a]indazole].
Position Within Contemporary Heterocyclic Chemistry Frameworks
Spirocyclic β-lactams occupy a strategic niche in heterocyclic chemistry due to their unique three-dimensional architectures and hybrid pharmacological profiles. The spiro[3.4]octane system in 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid derivatives exemplifies this paradigm, combining the strained β-lactam ring’s electrophilic reactivity with the conformational rigidity of a spiro junction. This structural duality enhances metabolic stability and target selectivity, making such compounds valuable in drug discovery.
In modern medicinal chemistry, spiroheterocycles are employed as bioisosteres for planar aromatic systems, improving solubility and reducing off-target interactions. For example, spiro-β-lactams have been explored as cholesterol absorption inhibitors and β-lactamase inhibitors, leveraging their ability to mimic transition states or disrupt protein-protein interactions. The phenylmethyl ester group in the target compound further augments lipophilicity, potentially enhancing membrane permeability relative to carboxylate precursors.
Recent synthetic breakthroughs, such as the stereocontrolled assembly of penta-spiroheterocycles via pH-dependent annulation cascades, underscore the evolving role of spirocyclic β-lactams in addressing unmet therapeutic needs. These advances position 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid derivatives as versatile intermediates for developing next-generation antimicrobial and anticancer agents.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
benzyl 3,3-dimethyl-1-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-15(2)16(13(18)21-15)9-6-10-17(16)14(19)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
ZNSFQVSZRRZLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The spiro[3.4]octane framework with oxygen and nitrogen heteroatoms is typically synthesized via cyclization reactions involving amino alcohols or amino acids as starting materials. The oxaza ring is formed by intramolecular nucleophilic attack of a nitrogen atom on an electrophilic carbon center, often under acidic or basic catalysis.
Esterification with Phenylmethyl Group
The carboxylic acid function at the 5-position is esterified with benzyl alcohol or benzyl halides under standard esterification conditions, such as:
- Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid)
- Use of coupling agents (e.g., DCC, EDC) in the presence of base
- Phase transfer catalysis to improve yields
Representative Preparation Procedure (Literature-Based)
A typical preparation might proceed as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting amino alcohol + acid catalyst | Cyclization to form 2-oxa-5-azaspiro[3.4]octane core | Moderate to high yield; stereochemistry controlled by reaction conditions |
| 2 | Acylation with 1,1-dimethyl ketone precursor (e.g., pivaloyl chloride) + base | Introduction of 1,1-dimethyl-3-oxo substituent | Requires low temperature to avoid side reactions |
| 3 | Esterification with benzyl bromide + base (e.g., triethylamine) | Formation of phenylmethyl ester | Purification by silica gel chromatography; yields typically 60-80% |
Purification and Characterization
- Purification: Silica gel chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures (ratios from 5:1 to 1:1) is standard to isolate the pure ester.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. Typical ^1H NMR signals include aromatic protons from the benzyl group, singlets for methyl groups, and characteristic multiplets for the spirocyclic ring protons.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| Key Intermediates | Spirocyclic amino alcohols, 1,1-dimethyl ketone derivatives |
| Typical Solvents | Dichloromethane, ethyl acetate, petroleum ether |
| Catalysts/Reagents | Acid catalysts, bases (triethylamine), coupling agents (DCC/EDC) |
| Purification Method | Silica gel chromatography (petroleum ether/ethyl acetate) |
| Typical Yields | 60-80% per step |
| Characterization Techniques | NMR (^1H, ^13C), LC-MS, IR spectroscopy |
Research Findings and Notes
- The spirocyclic framework synthesis is sensitive to reaction conditions; temperature and solvent choice significantly affect stereochemical outcomes.
- Esterification efficiency depends on the purity of intermediates and the choice of coupling agents.
- Multi-step synthesis requires careful intermediate isolation to prevent carryover impurities.
- Literature patents and research articles indicate that the use of triethylamine as a base and dichloromethane as solvent provides optimal yields and cleaner reactions.
- Chromatographic purification is essential due to the presence of regioisomers and side products.
The preparation of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester involves a multi-step synthetic strategy focusing on the construction of the spirocyclic oxaza ring, introduction of the 1,1-dimethyl-3-oxo substituent, and esterification with a benzyl group. The process requires precise control of reaction conditions, use of appropriate reagents, and chromatographic purification to achieve high purity and yield. The methods are well-documented in chemical literature and patent sources, providing a robust framework for laboratory synthesis and scale-up.
Chemical Reactions Analysis
Intramolecular Etherification
-
Mechanism : Base-mediated cyclization of 1,3-diol precursors (or derivatives) to form oxetane or azetidine rings. For example, sodium hydride in THF promotes cyclization with retention of stereochemistry through double inversion at benzylic centers .
-
Analogous Reaction :
Yields for similar spirooxetanes range from 68–89% under optimized conditions .
Annulation Strategies
-
Four-Membered Ring Formation : Cyclopentane or pyrrolidine rings are annulated with smaller heterocycles. For example, spiro[3.4]octane systems are synthesized via Pd-catalyzed coupling or thermal cyclization .
-
Key Intermediate : Tribromopentaerythritol derivatives undergo cyclization under mild basic conditions (KCO in MeOH) .
Esterification
-
Phenylmethyl Ester Introduction : The phenylmethyl (benzyl) ester group in Compound A is likely introduced via:
This method is standard for ester protection, as seen in tert-butyl ester formations (e.g., intermediate 5 in ).
Oxidation of Alcohols to Ketones
-
The 3-oxo group in Compound A may originate from oxidation of a secondary alcohol. Common reagents include:
Deprotection of the Benzyl Ester
-
Hydrogenolysis : The benzyl ester can be cleaved under catalytic hydrogenation:
This is critical for generating free carboxylic acids for further coupling .
Amide Bond Formation
-
The carboxylic acid (post-deprotection) reacts with amines to form amides. For example:
Such reactions are pivotal in medicinal chemistry applications .
Stability and Side Reactions
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Discovery :
-
Bioactivity Studies :
- Research indicates that the spiro structure of this compound enhances its binding affinity to specific receptors and enzymes, which is crucial for optimizing drug efficacy and safety profiles . Ongoing studies focus on understanding these interactions better to develop novel therapeutic agents.
- Synthesis of Derivatives :
Case Study 1: Synthesis and Biological Evaluation
A study demonstrated the synthesis of various derivatives of 2-Oxa-5-azaspiro[3.4]octane compounds, focusing on their biological evaluations against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Case Study 2: Interaction with Biological Macromolecules
Research into the interaction of this compound with proteins and nucleic acids revealed that its unique spiro structure allows it to bind effectively to these macromolecules, potentially leading to novel therapeutic applications. This study emphasizes the importance of structural characteristics in drug design .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison of Spirocyclic Derivatives
*Estimated based on structural similarity to analogs.
Key Findings:
Ester Group Impact :
- The tert-butyl ester (CAS 287401-30-3) exhibits higher stability and reduced polarity compared to the hypothetical phenylmethyl ester, making it suitable for crystallographic studies .
- The oxalate salt (CAS 1389264-18-9) improves aqueous solubility, advantageous for pharmaceutical formulations .
Substituent Effects: The 1,6-dioxo substituent (CAS 287401-42-7) increases hydrogen-bond acceptors (from 5 to 6), enhancing interactions with biological targets .
Stereochemical Considerations :
- The (4R) configuration in CAS 287401-42-7 may influence chiral recognition in enzyme binding or pharmacokinetics .
Salt vs. Ester: The oxalate salt (CAS 1389264-18-9) has fewer rotatable bonds (2 vs.
Research Implications
- Drug Design : The tert-butyl esters (e.g., CAS 287401-30-3) are preferred for structural studies due to their stability, while phenylmethyl esters may optimize membrane permeability in prodrugs.
- Formulation : Salt forms (e.g., oxalate) address solubility challenges in hydrophilic environments .
- Synthetic Chemistry : Positional variation of oxo groups (3-oxo vs. 8-oxo) offers routes to modulate reactivity and downstream functionalization .
Biological Activity
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester (CAS Number: 287401-44-9) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19NO5
- Molecular Weight : 269.29 g/mol
- CAS Number : 287401-44-9
- Structure : The compound features a spirocyclic structure which contributes to its biological properties.
Biological Activity Overview
The biological activity of 2-Oxa-5-azaspiro[3.4]octane derivatives has been explored in several studies, highlighting their potential in various therapeutic applications:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Analgesic Properties :
Table 1: Summary of Biological Activities
Case Study Analysis
A notable study focused on the synthesis and evaluation of various derivatives of spirocyclic compounds related to 2-Oxa-5-azaspiro[3.4]octane. The study identified specific substituents that enhanced biological activity:
- Compound Variants : The addition of different aryl groups significantly influenced the antioxidant and anti-inflammatory activities.
- Mechanisms : The proposed mechanisms include radical scavenging and inhibition of pro-inflammatory pathways, which are critical in conditions like arthritis and cardiovascular diseases.
Q & A
Basic: What synthetic routes are commonly employed to prepare derivatives of this spirocyclic compound?
Methodological Answer:
A standard approach involves refluxing intermediates like sodium acetate with acetic acid to facilitate cyclization. For example, analogous spirocyclic systems have been synthesized by reacting 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids under acidic reflux conditions, followed by recrystallization from DMF/acetic acid mixtures . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol starting material to 0.11 mol aldehyde) is critical to maximize yield. Purity is ensured via washing with solvents like ethanol and diethyl ether.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Safety measures align with GHS guidelines for similar spirocyclic compounds. Key precautions include:
- Inhalation Exposure: Move to fresh air; consult a physician if respiratory distress occurs.
- Skin Contact: Remove contaminated clothing immediately and rinse with water; seek medical attention for persistent irritation.
- Eye Exposure: Rinse eyes with water for 15 minutes; remove contact lenses if present .
Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory.
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., those used by ICReDD) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, density functional theory (DFT) simulations identify energetically favorable pathways, while machine learning models analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, temperature). This hybrid approach shortens development timelines by 30–50% . Computational tools also enable virtual screening of protecting groups (e.g., phenylmethyl ester stability under acidic conditions) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Discrepancies in NMR or HPLC results often arise from impurities or stereochemical variations. To address this:
- Cross-Validation: Compare data with structurally similar compounds (e.g., tert-butyl 5-azaspiro[3.4]octane carboxylates) .
- Byproduct Analysis: Use LC-MS to detect side products from incomplete esterification or oxidation.
- Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
Documentation of solvent effects (e.g., DMSO vs. CDCl3 on NMR shifts) is critical for reproducibility.
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the spirocyclic core and phenylmethyl ester substitution. Key signals include downfield shifts for the carbonyl group (δ 170–175 ppm in 13C) and splitting patterns for the dimethyl groups (δ 1.2–1.5 ppm in 1H) .
- IR Spectroscopy: Stretching frequencies for C=O (1720–1750 cm⁻¹) and ester C-O (1250–1300 cm⁻¹) validate functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How to design experiments to study the reactivity of the spirocyclic system?
Methodological Answer:
- Kinetic Studies: Monitor ring-opening reactions under varying pH or nucleophilic conditions (e.g., hydrolysis of the phenylmethyl ester). Use stopped-flow spectroscopy for real-time analysis.
- Catalysis Screening: Test transition-metal catalysts (e.g., Pd/C) for hydrogenolysis of the benzyl ester, optimizing pressure and temperature .
- DFT Modeling: Simulate charge distribution in the spirocyclic core to predict sites for electrophilic/nucleophilic attack .
Experimental data should be benchmarked against computational predictions to refine mechanistic hypotheses.
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Temperature Control: Maintain reflux temperatures below 100°C to prevent decomposition of the azaspiro ring.
- Protecting Group Selection: Use tert-butyl esters (e.g., tert-butyl 5-azaspiro[3.4]octane carboxylate) to reduce side reactions .
- Chromatography: Employ flash column chromatography with ethyl acetate/hexane gradients to isolate the target compound from dimeric byproducts .
Basic: How is the purity of this compound validated in academic research?
Methodological Answer:
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% is typical for publication standards.
- Melting Point Analysis: Sharp melting points (±2°C range) indicate homogeneity.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
Advanced: How does the spirocyclic architecture influence biological activity?
Methodological Answer:
The rigid spirocyclic core enhances metabolic stability and target binding affinity. For example:
- Enzyme Inhibition: Molecular docking studies reveal hydrogen bonding between the 2-oxa-5-azaspiro oxygen and protease active sites.
- SAR Studies: Modify the phenylmethyl ester to assess steric effects on IC50 values. Replace with bulkier groups (e.g., tert-butyl) to evaluate lipophilicity .
Advanced: What analytical challenges arise in characterizing degradation products?
Methodological Answer:
- LC-MS/MS: Identify hydrolyzed products (e.g., free carboxylic acid) using collision-induced dissociation.
- Stability Testing: Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via NMR.
- Isotopic Labeling: Use deuterated solvents to track proton exchange in the azaspiro ring under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
